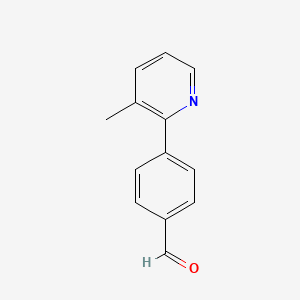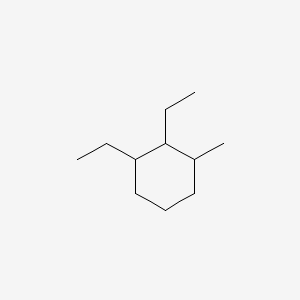
1,2-Diethyl-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-3-methylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with two ethyl groups at positions 1 and 2, and a methyl group at position 3. The molecular formula for this compound is C11H22.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-3-methylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,2-dibromocyclohexane, ethyl groups can be introduced through a Grignard reaction using ethylmagnesium bromide. The methyl group can then be added via a Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes to introduce the ethyl and methyl groups onto the cyclohexane ring.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diethyl-3-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: Cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Cyclohexane.
Substitution: 1,2-Diethyl-3-chlorocyclohexane or 1,2-Diethyl-3-bromocyclohexane.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-3-methylcyclohexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the conformational analysis of substituted cyclohexanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Diethyl-3-methylcyclohexane exerts its effects largely depends on its chemical interactions. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, it forms reactive intermediates that facilitate the replacement of hydrogen atoms with halogens.
Molecular Targets and Pathways:
Oxidation Pathway: Involves the formation of free radicals or carbocations as intermediates.
Substitution Pathway: Proceeds through the formation of halonium ions or radical intermediates.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethyl-3-methylcyclohexane can be compared with other disubstituted cyclohexanes such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group at position 3.
1,3-Diethylcyclohexane: Substituents are positioned differently on the ring.
Uniqueness: The unique combination of ethyl and methyl groups at specific positions on the cyclohexane ring gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61141-80-8 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1,2-diethyl-3-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9(3)11(10)5-2/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
DGTVJPPECBACBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



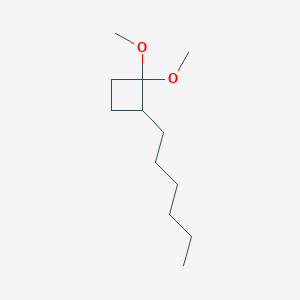
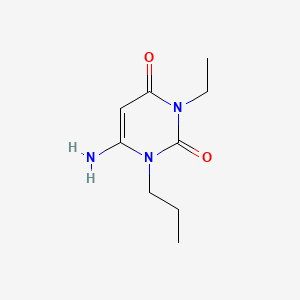
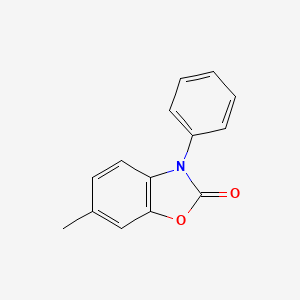
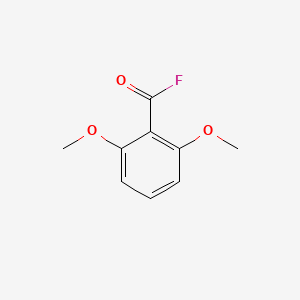
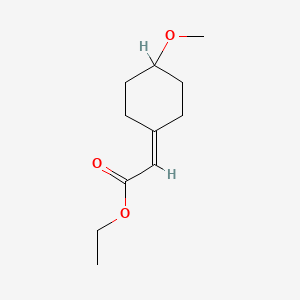
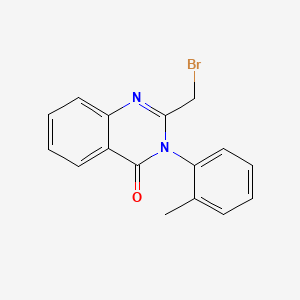
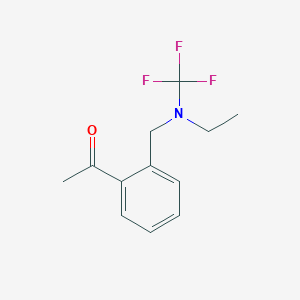
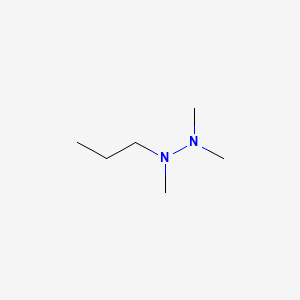
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
